

Check Availability & Pricing

# Alflutinib and its Active Metabolite AST5902: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | AST5902 mesylate |           |
| Cat. No.:            | B14762663        | Get Quote |

An In-depth Overview of a Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer

## Introduction

Alflutinib (also known as furmonertinib, AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2][3] This technical guide provides a comprehensive overview of alflutinib and its principal active metabolite, AST5902, for researchers, scientists, and drug development professionals. The document details their mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols.

Alflutinib is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][4] The drug is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolite AST5902.[5][6] Both alflutinib and AST5902 contribute to the overall pharmacological activity of the drug.[6][7]

## **Mechanism of Action**

Alflutinib and its active metabolite AST5902 are potent and irreversible inhibitors of EGFR tyrosine kinase.[8] They selectively target EGFR mutations, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-



type EGFR.[4][8] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

The binding of alflutinib to the ATP-binding site of the EGFR kinase domain is irreversible, leading to a sustained inhibition of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[8] By blocking these pathways, alflutinib and AST5902 induce apoptosis and inhibit tumor growth in EGFR-mutated NSCLC.[8]

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for alflutinib and AST5902, encompassing clinical efficacy and pharmacokinetic parameters.

Table 1: Clinical Efficacy of Alflutinib in EGFR T790M-Positive NSCLC



| Clinical Endpoint                   | Result     | 95% Confidence<br>Interval | Clinical Study               |
|-------------------------------------|------------|----------------------------|------------------------------|
| Objective Response<br>Rate (ORR)    |            |                            |                              |
| Dose-Expansion<br>Study (40-240 mg) | 76.7%      | -                          | NCT03127449[1]               |
| Phase IIb Study (80 mg)             | 73.6%      | 67.3–79.3%                 | ALSC003<br>(NCT03452592)[9]  |
| Phase II Pivotal Study              | 74%        | 68-80%                     | -[3]                         |
| Disease Control Rate<br>(DCR)       |            |                            |                              |
| at 6 weeks                          | 87.3%      | 82.1-91.4%                 | ALSC003<br>(NCT03452592)[9]  |
| at 12 weeks                         | 82.3%      | 76.6-87.1%                 | ALSC003<br>(NCT03452592)[9]  |
| Progression-Free<br>Survival (PFS)  |            |                            |                              |
| Median PFS                          | 7.6 months | 7.0–NA                     | ALSC003<br>(NCT03452592)[9]  |
| Median PFS                          | 9.6 months | 8.2-9.7                    | Phase II Pivotal<br>Study[3] |

Table 2: Pharmacokinetic Interactions of Alflutinib and AST5902

| Co-administered<br>Drug                   | Effect on Alflutinib                   | Effect on AST5902                | Study Population           |
|-------------------------------------------|----------------------------------------|----------------------------------|----------------------------|
| Rifampicin (Strong CYP3A4 Inducer)        | AUC0-∞ ↓ 86% Cmax<br>↓ 60%             | AUC0-∞ ↓ 17% Cmax<br>↑ 1.09-fold | Healthy Volunteers[6] [10] |
| Itraconazole (Strong<br>CYP3A4 Inhibitor) | AUC0-∞ ↑ 2.22-fold<br>Cmax ↑ 1.23-fold | AUC0-∞ ↓ Cmax ↓                  | Healthy<br>Volunteers[11]  |



AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of alflutinib and AST5902.

## **EGFR Kinase Inhibition Assay**

This assay is crucial for determining the inhibitory potency (e.g., IC50 values) of compounds against EGFR kinase activity.

#### Protocol:

- Reagents and Materials:
  - Recombinant human EGFR protein (wild-type and mutant forms).
  - ATP.
  - Peptide substrate (e.g., Poly (Glu4, Tyr1)).
  - Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl<sub>2</sub>, 1 mM DTT, 15 mM MgCl<sub>2</sub>, 40 μg/mL BSA).[12]
  - Alflutinib, AST5902, and control inhibitors.
  - Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
  - 384-well plates.
- Procedure: a. Prepare serial dilutions of alflutinib, AST5902, and control compounds. b. In a 384-well plate, add the EGFR enzyme to the kinase assay buffer. c. Add the diluted compounds to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.[13] d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[13] e. Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).[14]
   [15] f. Stop the reaction and measure the kinase activity using a suitable detection method,



such as luminescence-based ADP quantification.[15] g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

## **Cell Proliferation Assay**

This assay assesses the effect of alflutinib and AST5902 on the growth of cancer cell lines.

#### Protocol:

- Reagents and Materials:
  - NSCLC cell lines with relevant EGFR mutations (e.g., A549, NCI-H1975).
  - Cell culture medium and supplements.
  - Alflutinib, AST5902, and vehicle control (e.g., DMSO).
  - Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®).
  - 96-well plates.
- Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of alflutinib, AST5902, or vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours).[13] d. Add the cell proliferation reagent to each well according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Calculate the percentage of cell growth inhibition and determine the GI50/IC50 values.

## Western Blot Analysis for EGFR Phosphorylation

This technique is used to measure the inhibition of EGFR phosphorylation in cells treated with alflutinib or AST5902.

#### Protocol:

Reagents and Materials:



- o NSCLC cell lines.
- Alflutinib, AST5902, and vehicle control.
- EGF (Epidermal Growth Factor).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin).
- HRP-conjugated secondary antibodies.
- SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).
- Chemiluminescent substrate.
- Procedure: a. Culture cells to near confluence and serum-starve them overnight. b. Treat the cells with various concentrations of alflutinib, AST5902, or vehicle for a specified duration (e.g., 1 hour).[16] c. Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[16] d. Wash the cells with ice-cold PBS and lyse them on ice. e. Determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a membrane.[17] g. Block the membrane and incubate with the primary antibody overnight at 4°C.[17] h. Wash the membrane and incubate with the HRP-conjugated secondary antibody. i. Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

## In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of alflutinib in a living organism.

#### Protocol:

- Reagents and Materials:
  - Immunodeficient mice (e.g., NOD/SCID).
  - NSCLC cells (e.g., A549) or patient-derived tumor fragments.[18][19]



- Alflutinib, AST5902, and vehicle control for oral administration.
- Calipers for tumor measurement.
- Procedure: a. Subcutaneously implant NSCLC cells or tumor fragments into the flank of the mice.[18] b. Monitor tumor growth until they reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer alflutinib, AST5902, or vehicle orally once daily.[9] e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

# Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: EGFR signaling pathway and the point of inhibition by Alflutinib/AST5902.



## Experimental Workflow Diagram: Western Blot for p-EGFR









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers PubMed







[pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. promega.com [promega.com]
- 15. promega.com.cn [promega.com.cn]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alflutinib and its Active Metabolite AST5902: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14762663#alflutinib-active-metabolite-ast5902]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com